molecular formula C9H5BrClNO2S B1525302 6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester CAS No. 1190320-78-5

6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester

Cat. No. B1525302
M. Wt: 306.56 g/mol
InChI Key: CXOKUPPASJEAQR-UHFFFAOYSA-N
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Description

“6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C7H3BrClNS . It is a solid substance that appears as a white to orange to green powder or crystal . It is used as a starting material in the synthesis of benzothiazole dimers with high binding affinity to β-amyloid fibrils .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is represented by the formula C7H3BrClNS . The molecular weight of the compound is 248.53 .


Physical And Chemical Properties Analysis

“6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is a solid substance that appears as a white to orange to green powder or crystal . It has a melting point of 98.0 to 102.0 °C and a boiling point of 157 °C/18 mmHg . The compound is soluble in toluene .

Scientific Research Applications

Synthesis of Broad Spectrum β-Lactamase Inhibitors

One application involves the synthesis of potent broad spectrum β-lactamase inhibitors, such as (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, derived from 6-aminopenicillanic acid. This process demonstrates the compound's utility in creating inhibitors that show synergistic activity against β-lactamase-producing bacteria when combined with penicillins or cephalosporins, offering a pathway to enhance antibiotic efficacy (Osborne et al., 1994).

Development of Antitumor Agents

Another study focused on the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate to produce 6-bromo and 6-nitro derivatives, which were then used as building blocks for the preparation of new pyridazine- or pyrrole-fused carbazoles. These compounds, featuring the core structure of previously developed antitumor compounds, showcase the potential of utilizing such derivatives in the synthesis of novel antitumor agents (Haider et al., 2014).

Anti-Inflammatory and Cytotoxic Agents

Furthermore, research into 2-halogenatedphenyl benzoxazole-5-carboxylic acids, which include derivatives of the chemical , revealed significant anti-inflammatory and cytotoxic activities. Specifically, certain derivatives exhibited promising activity against human prostate carcinoma epithelial cell lines, underscoring the importance of halogenated compounds in the development of new therapeutic agents with potential anti-inflammatory and anticancer applications (Thakral et al., 2022).

Synthesis of Benzothiazole and Thiophene Derivatives

Additionally, a method for the solid-phase synthesis of benzothiazoles and 2-arylamino-3-carboxyl-4-hydroxy-5-arylthiophenes, starting from resin-bound cyclic malonic acid ester, has been reported. This technique highlights the compound's role in facilitating the synthesis of heterocyclic compounds, which are of significant interest due to their wide range of biological activities (Huang & Tang, 2003).

Safety And Hazards

“6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

methyl 6-bromo-2-chloro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKUPPASJEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229149
Record name Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chlorobenzothiazole-4-carboxylic acid methyl ester

CAS RN

1190320-78-5
Record name Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-2-chloro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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